molecular formula C6H10N2O3 B14036403 4-Methyl-5-nitropiperidin-2-one

4-Methyl-5-nitropiperidin-2-one

Katalognummer: B14036403
Molekulargewicht: 158.16 g/mol
InChI-Schlüssel: WBGMYRVCMDZEOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-5-nitropiperidin-2-one is a heterocyclic organic compound with the molecular formula C6H10N2O3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-nitropiperidin-2-one typically involves the nitration of 4-methylpiperidin-2-one. This can be achieved by reacting 4-methylpiperidin-2-one with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-5-nitropiperidin-2-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

    Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4-Methyl-5-aminopiperidin-2-one.

    Substitution: Various substituted piperidinones depending on the nucleophile used.

    Oxidation: 4-Carboxy-5-nitropiperidin-2-one.

Wissenschaftliche Forschungsanwendungen

4-Methyl-5-nitropiperidin-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Methyl-5-nitropiperidin-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methylpiperidin-2-one: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Nitropiperidin-2-one: Lacks the methyl group, which can affect its physical and chemical properties.

    4-Methyl-5-aminopiperidin-2-one:

Uniqueness

4-Methyl-5-nitropiperidin-2-one is unique due to the presence of both a methyl and a nitro group on the piperidine ring

Eigenschaften

Molekularformel

C6H10N2O3

Molekulargewicht

158.16 g/mol

IUPAC-Name

4-methyl-5-nitropiperidin-2-one

InChI

InChI=1S/C6H10N2O3/c1-4-2-6(9)7-3-5(4)8(10)11/h4-5H,2-3H2,1H3,(H,7,9)

InChI-Schlüssel

WBGMYRVCMDZEOV-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(=O)NCC1[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.